4-Ethoxynaphthalen-1-amine

Description

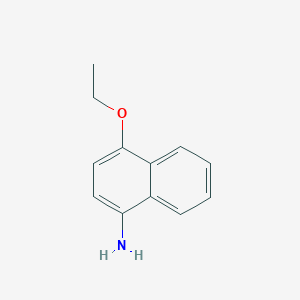

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRCCACMYYVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597154 | |

| Record name | 4-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69798-31-8 | |

| Record name | 4-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Insights into 4 Ethoxynaphthalen 1 Amine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-Ethoxynaphthalen-1-amine, this process involves finding the minimum energy conformation by considering the rotational freedom around the C-O bond of the ethoxy group and the C-N bond of the amine group.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) Note: This table is illustrative and represents typical bond lengths and angles that would be expected from a DFT calculation. Actual values would be obtained from a specific computational output.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C(4)-O | ~1.36 Å |

| O-C(ethyl) | ~1.43 Å | |

| C(1)-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C(3)-C(4)-O | ~118° |

| C(4)-O-C(ethyl) | ~117° | |

| C(2)-C(1)-N | ~121° | |

| H-N-H | ~109.5° | |

| Dihedral Angle | C(3)-C(4)-O-C(ethyl) | Varies with conformation |

| C(2)-C(1)-N-H | Varies with conformation |

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the electronic structure is characterized by the π-system of the naphthalene (B1677914) rings and the influence of the electron-donating ethoxy (-OEt) and amine (-NH2) groups. The HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom of the amine group, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) Note: These values are illustrative and would be determined from a specific DFT calculation.

| Orbital | Energy (eV) | Description |

| HOMO | -5.2 | Primarily located on the naphthalene ring and amine group |

| LUMO | -0.8 | Distributed over the aromatic system |

| HOMO-LUMO Gap | 4.4 | Indicates moderate reactivity |

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. icm.edu.pl The calculated shifts for this compound would be compared to experimental spectra for structural validation. Theoretical calculations can aid in the assignment of complex spectra. nmrdb.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. semanticscholar.org These frequencies correspond to the peaks in an IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes of the functional groups (e.g., N-H stretching of the amine, C-O stretching of the ethoxy group, and aromatic C-H bending) can be assigned. icm.edu.plsemanticscholar.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.comresearchgate.net For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the naphthalene system, which are influenced by the auxochromic ethoxy and amine groups. nih.govrsc.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This table is for illustrative purposes. Experimental or more detailed computational studies are needed for precise values.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 6.8 - 8.0 ppm |

| -OCH₂- | ~4.1 ppm | |

| -CH₃ | ~1.4 ppm | |

| -NH₂ | ~4.0 ppm | |

| ¹³C NMR | Aromatic Carbons | 105 - 150 ppm |

| -OCH₂- | ~64 ppm | |

| -CH₃ | ~15 ppm | |

| IR | N-H Stretch | ~3300 - 3400 cm⁻¹ |

| C-H (Aromatic) Stretch | ~3050 - 3100 cm⁻¹ | |

| C-H (Aliphatic) Stretch | ~2850 - 2980 cm⁻¹ | |

| C-O Stretch | ~1250 cm⁻¹ | |

| UV-Vis | λmax | ~290 nm, ~340 nm |

Analysis of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would show negative potential (typically colored red) around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The aromatic ring would show a distribution of charge, with regions of negative potential above and below the plane of the ring. researchgate.netyoutube.com This analysis of charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.goviucr.org It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely reveal significant contributions from:

H···H interactions: Typically the most abundant type of contact. nih.govnih.gov

C···H/H···C interactions: Indicative of C-H···π stacking. nih.govnih.gov

O···H/H···O and N···H/H···N interactions: Corresponding to hydrogen bonding. nih.gov

These analyses are crucial for understanding the packing of molecules in the solid state and the forces that govern the supramolecular architecture. nih.goviucr.org

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. While specific mechanistic studies on this compound are not widely reported, the general approaches can be described.

For instance, electrophilic aromatic substitution is a common reaction for naphthalenes. Computational studies could be employed to model the reaction pathway of, for example, nitration or halogenation of this compound. This would involve:

Locating Transition States: Using methods like synchronous transit-guided quasi-Newton (STQN), the geometry of the transition state for the reaction can be determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products.

Such studies on related naphthoquinone derivatives have provided valuable insights into their reaction mechanisms. researchgate.netmdpi.com These computational approaches could similarly be applied to understand the reactivity and reaction mechanisms of this compound in various chemical transformations.

Reaction Pathway Elucidation and Transition State Characterization

The study of chemical reactions at a molecular level is greatly enhanced by computational methods that map out the entire reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. wikipedia.orgpressbooks.pub Transition state theory (TST) is a fundamental concept in this area, positing that reactions proceed through an activated complex, or transition state, which is in a quasi-equilibrium with the reactants. wikipedia.orgpressbooks.pub The characterization of this transition state is crucial as it represents the kinetic bottleneck of the reaction. libretexts.org

For a molecule like this compound, computational studies, typically employing Density Functional Theory (DFT), can elucidate the mechanisms of its formation or its subsequent reactions. For instance, in a potential synthesis involving the amination of an ethoxynaphthalene precursor, calculations would identify the lowest energy pathway. This involves locating the transition state structure for the key bond-forming step. The geometry of this transition state, including bond lengths and angles of the interacting atoms, provides a static picture of the reaction's critical point.

Furthermore, vibrational frequency analysis is performed on the calculated transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. libretexts.org The value of this frequency is also used in the calculation of the reaction rate constant. While specific studies on this compound are not prevalent in the reviewed literature, the principles of transition state theory are broadly applied to understand reactions involving similar aromatic amines and naphthalene derivatives. researchgate.netresearchgate.net

Energy Profiles of Catalytic Cycles

Many chemical transformations, including those that could synthesize or utilize this compound, are facilitated by catalysts. Computational chemistry is instrumental in mapping the energy profile of these catalytic cycles. An energy profile is a diagram that plots the change in potential energy as the reaction progresses from reactants to products. youtube.com

These profiles reveal the activation energies for each step in the cycle, allowing for the identification of the rate-determining step—the step with the highest energy barrier. youtube.com For a hypothetical catalytic reaction involving this compound, computational chemists would model the interaction of the substrates with the catalyst, the formation of intermediates, and the final product release. Each of these stages would be represented by a point on the potential energy surface, and the transition states connecting them would be the peaks.

The table below illustrates a hypothetical energy profile for a two-step catalytic reaction, indicating the relative energies of the different species involved. The values are representative and serve to demonstrate the type of data generated in such a computational study.

| Species | Relative Energy (kcal/mol) |

| Reactants + Catalyst | 0.0 |

| Reactant-Catalyst Complex | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate-Catalyst Complex | -10.1 |

| Transition State 2 | +12.5 |

| Product-Catalyst Complex | -8.3 |

| Products + Catalyst | -15.0 |

| This table is a generalized representation of a catalytic cycle energy profile and does not correspond to a specific experimentally or computationally determined reaction for this compound. |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Computational Aspects)

QSAR and molecular docking are powerful in silico techniques used to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level. nih.gov These methods are particularly valuable in drug discovery and toxicology. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their measured activity. Descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For aromatic amines, QSAR studies have been used to discriminate between mutagens and nonmutagens, and to predict carcinogenic potential. nih.gov While no specific QSAR models for this compound were found, studies on related arylamines and naphthoquinone derivatives demonstrate the utility of this approach. nih.govnih.gov A recent QSAR study on arylamine derivatives identified the presence of an aromatic ring and a basic nitrogen atom as crucial for good antiviral activity. nih.gov

The table below presents a hypothetical set of descriptors and their values that could be used in a QSAR study of a series of naphthalenamine derivatives.

| Compound ID | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted pIC50 |

| Compound 1 | 4.2 | 85.3 | 2.1 | 6.5 |

| Compound 2 | 4.5 | 88.1 | 2.4 | 6.8 |

| Compound 3 | 3.9 | 82.5 | 1.9 | 6.2 |

| Compound 4 | 4.8 | 90.2 | 2.6 | 7.1 |

| This table is illustrative of the data used in QSAR modeling and does not represent actual experimental or calculated values for a specific series of compounds. |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govplos.org This allows for the visualization of the interactions between the ligand (e.g., this compound or its derivatives) and the amino acid residues in the binding site of the target protein. nih.gov The strength of this interaction is often estimated by a scoring function, which provides a measure of the binding affinity. plos.org

Docking studies on related structures, such as 1,4-naphthoquinone (B94277) derivatives, have been used to identify potential inhibitors of enzymes like Polo-like kinase 1, a target in cancer therapy. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. researchgate.net For this compound, docking simulations could be employed to screen for potential biological targets or to design derivatives with improved binding affinity and selectivity. The results of such a study would typically be presented in a table summarizing the binding energies and key interacting residues.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1,4-Naphthoquinone Derivative 1 | Plk1 | -8.5 | Leu59, Val67, Phe133 |

| 1,4-Naphthoquinone Derivative 2 | Plk1 | -9.2 | Leu59, Cys67, His130, Phe133 |

| N-Aryl-1,3,4-oxadiazole Derivative 1 | COX-2 | -14.1 | Arg120, Tyr355, Ser530 |

| N-Aryl-1,3,4-oxadiazole Derivative 2 | COX-2 | -14.5 | Arg120, Tyr355, Ala527, Ser530 |

| This table presents example data from molecular docking studies of related compound classes and does not include this compound. researchgate.netresearchgate.net |

These computational approaches, QSAR and molecular docking, provide invaluable insights that can guide the synthesis and testing of new compounds with desired biological activities, accelerating the process of drug discovery and development.

Reactivity and Mechanistic Investigations of 4 Ethoxynaphthalen 1 Amine and Its Analogs

Amine-Centered Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling a variety of reactions centered on this functional group.

Primary amines, including 4-Ethoxynaphthalen-1-amine, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgresearchgate.netnih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid. libretexts.orgchemguide.co.uk The general method involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol (B145695) or glacial acetic acid. nih.gov

The formation of the C=N double bond is a reversible process, and the reaction can be driven to completion by removing the water as it is formed, for instance, through azeotropic distillation. wikipedia.org The resulting imines are valuable intermediates in organic synthesis.

Table 1: Examples of Schiff Base Formation from this compound This table is illustrative, based on general reactivity patterns of primary aromatic amines.

| Carbonyl Reactant | Product (Schiff Base) Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-ethoxynaphthalen-1-amine | Glacial Acetic Acid, Reflux |

| Acetone | (E)-N-isopropylidene-4-ethoxynaphthalen-1-amine | Ethanol, Acid Catalyst (e.g., H+), Reflux |

| Cyclohexanone | (E)-N-cyclohexylidene-4-ethoxynaphthalen-1-amine | Ethanol, Acid Catalyst (e.g., H+), Reflux |

| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-4-ethoxynaphthalen-1-amine | Glacial Acetic Acid, Reflux |

The nucleophilic character of the amine group allows it to attack various electrophilic centers. masterorganicchemistry.com A common example is the reaction with alkyl halides, leading to secondary and tertiary amines through nucleophilic substitution. libretexts.orgchemguide.co.uk However, these alkylation reactions can be difficult to control, often resulting in multiple substitutions and the formation of quaternary ammonium (B1175870) salts, as the newly formed secondary and tertiary amines are often more nucleophilic than the starting primary amine. chemguide.co.uklatech.edu

Acylation, the reaction with acyl chlorides or anhydrides, is generally more controllable. The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. ic.ac.uk This reaction is a common strategy for protecting the amine group during other transformations. ic.ac.uk

Table 2: Nucleophilic Substitution Reactions at the Amine Center This table is illustrative, based on general reactivity patterns of primary aromatic amines.

| Electrophile | Reaction Type | Product Name | Notes |

|---|---|---|---|

| Methyl Iodide | Alkylation | N-methyl-4-ethoxynaphthalen-1-amine | Reaction can proceed to form di- and tri-methylated products. chemguide.co.uk |

| Acetyl Chloride | Acylation | N-(4-ethoxynaphthalen-1-yl)acetamide | A reliable reaction, often used for protecting the amine group. ic.ac.uk |

| Benzoyl Chloride | Acylation | N-(4-ethoxynaphthalen-1-yl)benzamide | Forms a stable amide product. |

Reactivity at the Naphthalene (B1677914) Core

The naphthalene ring itself is susceptible to attack by electrophiles, and the existing substituents strongly influence the position and rate of these reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of the reaction on this compound are governed by the combined directing effects of the amine and ethoxy groups.

Activating and Directing Effects : Both the amino group (-NH2) and the ethoxy group (-OC2H5) are powerful activating groups, meaning they make the aromatic ring more reactive towards electrophiles than benzene. youtube.comopenstax.org They achieve this by donating electron density to the ring via resonance. Both are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.comyoutube.com

Positional Reactivity in Naphthalene : The naphthalene ring system inherently favors electrophilic attack at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. youtube.com

Combined Influence : In this compound, the C1-amine and C4-ethoxy groups are already occupying two of the most reactive α-positions. The powerful activating effect of the C1-amino group strongly directs substitution to its ortho position, C2. The C4-ethoxy group directs to its ortho position, C3. Given that the amino group is generally a stronger activating group than an alkoxy group, and that C2 is an α-like position relative to the second ring, electrophilic attack is most likely to occur at the C2 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution Predictions are based on established principles of directing effects.

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br2, FeBr3 | 2-Bromo-4-ethoxynaphthalen-1-amine |

| Nitration | HNO3, H2SO4 | 4-Ethoxy-2-nitronaphthalen-1-amine |

| Sulfonation | Fuming H2SO4 | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-Acetyl-4-ethoxynaphthalen-1-amine |

One of the most significant functional group interconversions for primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures, converts the amine group into a diazonium salt. libretexts.org

This 4-ethoxy-1-naphthalenediazonium salt is a highly versatile intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a powerful synthetic route to a diverse array of 1,4-disubstituted naphthalene derivatives that are not accessible through direct electrophilic substitution. organic-chemistry.orgijcce.ac.ir

Table 4: Synthetic Transformations via Diazonium Salt Intermediate This table is illustrative, based on well-established diazotization-substitution reactions.

| Target Functional Group | Reagents for Substitution | Product Name | Reaction Name |

|---|---|---|---|

| -Cl | CuCl | 1-Chloro-4-ethoxynaphthalene | Sandmeyer |

| -Br | CuBr | 1-Bromo-4-ethoxynaphthalene | Sandmeyer |

| -CN | CuCN | 4-Ethoxynaphthalene-1-carbonitrile | Sandmeyer |

| -I | KI | 4-Ethoxy-1-iodonaphthalene | - |

| -F | HBF4, heat | 1-Ethoxy-4-fluoronaphthalene | Schiemann |

| -OH | H2O, H+, heat | 4-Ethoxynaphthalen-1-ol | - |

| -H | H3PO2 | 1-Ethoxynaphthalene (B1581650) | Deamination |

Advanced Research Applications of 4 Ethoxynaphthalen 1 Amine and Its Functionalized Forms

Strategic Building Block in Complex Chemical Synthesis

In the realm of organic synthesis and drug discovery, the importance of versatile building blocks cannot be overstated. enamine.net These are relatively simple molecules that can be elaborated into more complex structures. enamine.net Primary amines, in particular, are of significant interest due to their role in forming crucial carbon-nitrogen bonds through reactions like amidation, alkylation, and reductive amination. enamine.net

4-Ethoxynaphthalen-1-amine serves as an exemplary strategic building block. Its naphthalene (B1677914) scaffold provides a rigid, polycyclic aromatic system, while the primary amine group offers a reactive site for a multitude of chemical transformations. This allows for the construction of complex molecular architectures. For instance, the general reactivity of naphthalenamine structures is seen in the synthesis of naphthoxazine derivatives, where a naphthol, a primary amine, and formaldehyde (B43269) are combined in a multicomponent reaction. nih.gov The specific combination of the bulky naphthalene ring and the electron-donating ethoxy group in this compound can be used to fine-tune the steric and electronic properties of target molecules, making it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science. enamine.net

Development of Novel Ligands in Coordination Chemistry

Coordination chemistry relies on the design of ligands that can bind to metal ions to form stable complexes with specific properties. ucj.org.ua Amine-containing compounds are frequently employed as ligands due to the lone pair of electrons on the nitrogen atom, which can readily form a coordinate bond with a metal center. ucj.org.uascirp.org

This compound possesses structural features that make it a promising candidate for the development of novel ligands. It can function as a potential N,O-bidentate ligand, where both the nitrogen of the amine group and the oxygen of the ethoxy group can coordinate to a metal ion, forming a stable chelate ring. The synthesis of dinegative ONNO donor enamines and their coordination with metal ions like copper, nickel, and cobalt demonstrates the principle of using such functional groups to create stable metal complexes. scirp.org The aromatic naphthalene system can further stabilize the resulting complex through π-stacking interactions. researchgate.net The development of ligands such as polydentate thioureas and azametallacrowns highlights the ongoing research into creating sophisticated coordination compounds from tailored organic precursors. mdpi.comresearchgate.net The unique geometry and electronic profile of this compound make it an attractive scaffold for designing ligands intended for applications in catalysis, materials science, and sensor technology.

Applications in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort in chemical research. Aromatic amines and their derivatives are important structural motifs in many active compounds, including herbicides and fungicides.

Design and Synthesis of Herbicidal Agents (e.g., HPPD Inhibitors featuring the ethoxynaphthalene moiety)

A significant application of the 4-ethoxynaphthalene scaffold is in the design of inhibitors for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgnih.gov HPPD is a crucial enzyme in the tyrosine degradation pathway in plants, and its inhibition leads to a depletion of carotenoids, causing bleaching of the plant tissue and ultimately death. frontiersin.orgnih.govnih.gov This makes HPPD a prime target for the development of bleaching herbicides. researchgate.net

In a study focused on discovering novel HPPD inhibitors, a series of aryl-naphthyl methanone (B1245722) derivatives were designed and synthesized. frontiersin.orgnih.gov This research utilized the 4-ethoxynaphthalene moiety as a key structural component. One of the synthesized compounds, (4-ethoxynaphthalen-1-yl)(4-propoxyphenyl)methanone, which incorporates this moiety, was created and characterized. frontiersin.orgnih.gov The design strategy often involves combining known active fragments to create new chemical entities with enhanced properties. nih.govbeilstein-journals.org The use of the ethoxynaphthalene group highlights its utility in constructing molecules with specific biological activity for agricultural applications. frontiersin.orgnih.govmdpi.com

| Compound Name | Yield | Melting Point (°C) | Key Spectroscopic Data | Source |

|---|---|---|---|---|

| (4-ethoxynaphthalen-1-yl)(4-propoxyphenyl)methanone | 32% | 146–147 | 1H NMR (400 MHz, CDCl3) δ: 8.81-8.93 (d, 1H), 8.30-8.43 (d, 1H), 7.36-7.72 (m, 5H), 6.60-7.10 (m, 3H), 4.22-4.27 (m, 2H), 3.85-3.91 (m, 2H), 1.55-1.59 (t, 3H), 0.92-0.96 (t, 3H) | frontiersin.orgnih.gov |

Contributions to Pharmaceutical Intermediate Development

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The development of efficient synthetic routes to these intermediates is critical for the pharmaceutical industry. researchgate.net Amine-containing compounds are foundational to a vast number of pharmaceuticals, with biocatalytic and chemical methods continuously being refined for their synthesis. mdpi.com

The naphthalene ring system is present in numerous approved drugs and clinical candidates, and its derivatives are used to treat a range of conditions. google.com this compound, as a functionalized primary amine, represents a key type of intermediate for the synthesis of complex pharmaceutical agents. enamine.net Its structure can be incorporated into larger molecules to modulate properties like receptor affinity, selectivity, and metabolic stability. The amine group provides a direct handle for derivatization, allowing medicinal chemists to build out molecular complexity and explore structure-activity relationships. researchgate.net

Ligand Design for Biological Targets (e.g., Cannabinoid Type-1 Receptors)

The design of ligands that selectively target specific biological receptors is a cornerstone of modern drug discovery. The cannabinoid type-1 (CB1) receptor, a G-protein-coupled receptor (GPCR), is a major therapeutic target for a variety of disorders. nih.govnih.gov Ligands that interact with CB1 receptors are structurally diverse, ranging from endocannabinoids to complex synthetic molecules. nih.gov

Research into bivalent ligands for the CB1 receptor has shown that the nature and length of linker components are crucial for optimal interaction with the receptor binding sites. nih.govnih.gov While these specific studies did not use this compound, they illustrate the principles by which building blocks containing amine functionalities are used to construct complex ligands. The naphthalene scaffold of this compound could serve as a rigid core, while its amine group could be functionalized to introduce pharmacophoric elements or linkers designed to interact with specific residues in a receptor's binding pocket. This approach allows for the systematic modification of a lead compound to improve its affinity and selectivity for targets like the CB1 receptor. nih.govnih.gov

Precursors in Dyes and Pigments Research with Unique Optical Properties

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. imrpress.com These dyes are characterized by the presence of one or more azo groups (–N=N–) that form a conjugated system, which is responsible for their color. nih.gov

The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable aromatic partner, such as a phenol (B47542) or another amine. nih.gov this compound is an ideal starting material for this process. Its primary amine group can be readily converted into a diazonium salt. The resulting salt can then be coupled to various compounds to produce a wide range of colors. The final optical properties of the dye are heavily influenced by the structure of the starting amine. The extended π-system of the naphthalene core, combined with the presence of the electron-donating ethoxy group (an auxochrome), would be expected to produce dyes with deep colors and unique absorption spectra. nih.gov Auxochromes are critical as they can shift the color and improve the solubility and binding properties of the dye. nih.gov

Utility in Organic Electronic Materials Science (e.g., Hole Transporting Materials)

The field of organic electronics has seen significant advancements through the development of novel materials for various device applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Within these devices, hole transporting materials (HTMs) play a critical role in facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive or active layer, while simultaneously blocking electrons. This function is paramount for achieving high device efficiency, brightness, and operational stability.

Aromatic amines, particularly those based on triphenylamine (B166846) and carbazole, have been extensively studied and utilized as effective HTMs. nih.gov The electron-donating nature of the amine functionality combined with the extended π-conjugation of the aromatic systems provides the necessary electronic properties for efficient hole transport. nih.gov In this context, derivatives of naphthalen-1-amine, which incorporate a naphthalene moiety, are a promising class of compounds for the design of next-generation HTMs. nih.govnih.gov

While direct and extensive research on This compound as a primary component in hole transport layers is not widely documented in publicly available literature, its structural motifs suggest significant potential. The naphthalen-1-amine core provides a rigid and planar aromatic structure conducive to intermolecular π-π stacking, which can facilitate charge hopping between adjacent molecules—a key mechanism for charge transport in amorphous organic films. The presence of the electron-donating ethoxy (-OC2H5) group at the 4-position is expected to further enhance the hole-transporting properties by increasing the highest occupied molecular orbital (HOMO) energy level. A higher HOMO level can lead to a more favorable energy alignment with the anode or underlying buffer layers, thereby reducing the energy barrier for hole injection.

The strategic functionalization of the naphthalen-1-amine backbone is a common approach to fine-tune the material's properties. For instance, the introduction of bulky substituents can be used to control the morphology of the thin film and prevent crystallization, which is crucial for the long-term stability of devices. Research on related naphthalen-amine derivatives demonstrates the viability of this molecular design. For example, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been investigated as HTMs in perovskite solar cells, highlighting the potential of the naphthalen-amine core in such applications. nih.gov Similarly, 4,4',4''-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) has been shown to be an efficient hole-transporting and deep-blue emitting material for OLEDs. snu.ac.kr The performance of 1-TNPA-based OLEDs, which exhibited higher current efficiency compared to standard materials, underscores the promise of incorporating naphthalen-amine structures in HTM design. snu.ac.kr

To illustrate the potential of This compound , a comparative analysis with known HTMs containing similar structural elements is useful. The table below presents key properties of related compounds, offering a predictive insight into the expected characteristics of This compound and its functionalized forms.

| Property | Spiro-OMeTAD | TPD | 1-TNPA | Predicted for this compound Derivatives |

| Full Name | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine | 4,4',4''-Tris(4-naphthalen-1-yl-phenyl)amine | - |

| HOMO Energy Level | ~ -5.1 eV | ~ -5.3 eV | ~ -5.4 eV | Expected to be high due to ethoxy group |

| Hole Mobility | ~ 2 x 10⁻⁴ cm²/Vs | ~ 1 x 10⁻³ cm²/Vs | Higher than NPD (a standard HTM) snu.ac.kr | Potentially high due to naphthalene core |

| Glass Transition Temp. (Tg) | 121 °C | 62 °C | High thermal stability snu.ac.kr | Expected to be tunable with functionalization |

| Key Structural Feature | Spirobifluorene core | Triphenylamine units | Naphthalen-1-amine units snu.ac.kr | Ethoxy-substituted naphthalen-1-amine core |

This table is for illustrative purposes and includes data for well-established hole transporting materials to provide context for the predicted properties of this compound derivatives.

The development of functionalized forms of This compound could involve coupling it with other aromatic moieties to create larger, more complex molecules. This approach aims to enhance thermal stability, improve film-forming properties, and optimize the electronic characteristics for specific device architectures. The synthesis of such derivatives would likely follow established cross-coupling methodologies, such as the Buchwald-Hartwig or Suzuki reactions, which are commonly employed in the synthesis of complex organic electronic materials.

Future Research Directions and Emerging Opportunities for 4 Ethoxynaphthalen 1 Amine

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methodologies. Future research into the synthesis of 4-Ethoxynaphthalen-1-amine and its derivatives should prioritize green chemistry principles.

One promising direction is the application of biocatalysis. Enzymes, such as peroxidases, have been successfully used in the oxidation of aminophenols to generate reactive quinone imines for the synthesis of 1,4-benzoxazines. nih.gov A similar biocatalytic approach could be developed for the synthesis or derivatization of this compound, potentially using enzymes to catalyze key bond-forming reactions under mild, aqueous conditions, thus reducing the reliance on harsh reagents and organic solvents.

Another area of innovation lies in the use of greener solvents and catalyst systems. The development of protocols using agro-waste-based solvents, such as glycerol, has shown success in the synthesis of other heterocyclic compounds, offering an eco-friendly, efficient, and inexpensive alternative to hazardous solvents. nih.gov Research could explore the feasibility of using such media for the synthesis of this compound. Furthermore, exploring the use of inexpensive and abundant metal catalysts, like copper, for coupling reactions could provide more sustainable routes to complex derivatives. acs.org For instance, copper-catalyzed oxidative coupling of 2-aminonaphthalenes has been shown to be effective for creating C-C bonds to form BINAM derivatives, a strategy that could be adapted for this compound. acs.org

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Principle | Potential Advantage | Relevant Research Context |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., peroxidases) to catalyze reactions. | High selectivity, mild reaction conditions (pH 7.4, 21°C), use of water as solvent, reduced waste. | Greener synthesis of benzoxazines via peroxidase-catalyzed oxidation. nih.gov |

| Green Solvents | Replacement of volatile organic compounds (VOCs) with benign alternatives like glycerol. | Reduced environmental impact, potential for catalyst recycling, lower cost. | Synthesis of isoxazole (B147169) derivatives in an agro-waste-based solvent medium. nih.gov |

| Earth-Abundant Metal Catalysis | Utilization of catalysts like copper or iron instead of precious metals (e.g., palladium, rhodium). | Lower cost, reduced toxicity, greater abundance. | Copper-catalyzed oxidative coupling of 2-naphthylamines. acs.org |

Integration of Advanced In-Situ Spectroscopic Characterization

To optimize reaction conditions and gain deeper mechanistic insights into the synthesis and reactivity of this compound, the integration of advanced in-situ spectroscopic techniques is crucial.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to monitor reaction progress in real-time. This allows for the identification of transient intermediates and by-products, which is essential for understanding reaction mechanisms and optimizing yields. mdpi.com For example, studies on the reaction of 2-naphthylamine (B18577) with formalin have successfully used NMR to characterize previously undescribed intermediates in solution. mdpi.com Applying similar in-situ monitoring to the synthesis of this compound could lead to significant process improvements.

Furthermore, advanced techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM) and multi-wavelength Raman spectroscopy could provide detailed information on the local chemistry and electronic structure of materials derived from this compound. arxiv.org These powerful analytical tools are essential for characterizing the properties of new functional materials at the nanoscale.

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained | Application for this compound |

|---|---|---|

| In-Situ NMR | Real-time monitoring of reactant consumption, intermediate formation, and product generation. | Mechanistic studies of synthesis and derivatization reactions. mdpi.com |

| In-Situ MS | Identification of reaction components and transient species directly from the reaction mixture. | High-throughput reaction screening and mechanistic elucidation. nih.gov |

| EELS/TEM | Quantitative chemical information and electronic structure at high spatial resolution. | Characterization of thin films or nanomaterials derived from the compound. arxiv.org |

| Raman Spectroscopy | Vibrational modes, molecular structure, and chemical environment. | Probing the structure and bonding in novel materials and derivatives. arxiv.org |

High-Throughput Computational Screening for Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties. High-throughput computational screening can be employed to explore the vast chemical space of this compound derivatives for various applications.

Using Computer-Aided Drug Design (CADD) methodologies, large virtual libraries of derivatives can be generated by modifying the core structure of this compound. enamine.netnih.gov These virtual compounds can then be screened in silico for potential biological activity against specific targets, such as enzymes or receptors. nih.gov Techniques like molecular docking and 3D pharmacophore screening can predict the binding affinity and mode of interaction, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. enamine.net This approach significantly reduces the time and cost associated with traditional drug discovery.

Similarly, high-throughput screening can be combined with automated synthesis platforms. nih.gov A core scaffold related to this compound could be rapidly diversified using robust chemical reactions, and the resulting library of compounds could be directly screened for biological activity or material properties. nih.govnih.gov

Table 3: Computational and High-Throughput Screening Strategies

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Virtual Screening | In silico evaluation of large compound libraries against a biological target. | Identification of derivatives with potential as new therapeutic agents. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Understanding structure-activity relationships and guiding lead optimization. enamine.net |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity. | Prediction of the activity of unsynthesized derivatives. enamine.net |

| High-Throughput Synthesis | Automated synthesis of a large number of compounds in a short time. | Rapid generation of diverse chemical libraries for screening. nih.gov |

Exploration of New Functional Material Applications

The naphthalene (B1677914) core, known for its rigidity and extended π-electron system, is a common building block for functional organic materials. nih.gov The specific substitution pattern of this compound, featuring both an electron-donating ethoxy group and an amine group, suggests potential for applications in optoelectronics and sensing.

Future research should focus on synthesizing polymers and small molecules derived from this compound for use in organic electronics. Naphthalene derivatives are known to be excellent candidates for organic electronic devices due to their strong fluorescence, photostability, and electroactivity. nih.gov The electronic properties of materials based on this compound could be tuned by chemical modification, and their performance in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics could be investigated. The hole transport properties, in particular, could be of interest, as seen in studies of other naphthalene derivatives. researchgate.net

Additionally, the amine group provides a reactive handle for incorporating the 4-ethoxynaphthalene moiety into fluorescent probes. Naphthalene-based fluorescent probes are valued for their high quantum yield and photostability, and they can be designed to selectively detect specific ions or biomolecules. nih.gov Derivatives of this compound could be developed as novel sensors for environmental or biological monitoring.

Synergistic Approaches in Medicinal and Agrochemical Discovery

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is gaining traction in both medicine and agriculture. mdpi.comnih.gov Future research could explore the potential of this compound derivatives to act synergistically with existing drugs or agrochemicals.

In medicinal chemistry, derivatives could be tested in combination with known antibiotics to overcome bacterial resistance. Some natural compounds have been shown to enhance the efficacy of conventional antibiotics, and a similar approach could be taken with novel synthetic molecules like derivatives of this compound. nih.gov The compound itself could be investigated for its ability to modulate the activity of other drugs, for example, by affecting drug metabolism or transport. mdpi.com

In the agrochemical field, there is a constant need for new solutions to combat pests and diseases. Derivatives of this compound could be screened for synergistic activity with existing herbicides, fungicides, or insecticides. This could lead to the development of more effective formulations with lower environmental impact. The structural similarity to some bioactive molecules suggests that this class of compounds could interact with biological pathways relevant to pest control. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-benzoxazines |

| Glycerol |

| 2-aminonaphthalenes |

| BINAM derivatives |

| 2-naphthylamine |

| Formalin |

| Amphetamine |

| 2-aminotetralin |

| 1,2-dihydro-2-naphthalenamine (2-ADN) |

| Reserpine |

| alpha-methyl-p-tyrosine |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol |

| 2-amino-4-methylphenol |

| 4-methoxynaphthalene-1-carbaldehyde |

| 3-nitro-2-naphthylamine |

| N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline |

| 4-nitroaniline |

| 4-dimethylaminobenzaldehyde |

| 1H-indeno [1, 2-b] quinoxaline (B1680401) |

| 3,5-dimethyl-2-phenylquinoxaline |

| 1-4-naphthoquinone |

| Eugenol |

| Linalool |

| Menthol |

| Cinnamaldehyde |

| Carvacrol |

| Thymol |

| Ampicillin |

| Chloramphenicol |

| Cefotaxime |

| Amentoflavone |

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxynaphthalen-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-ethoxy-naphthaldehyde with ammonia or methylamine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) . Palladium-catalyzed C-H dimethylamination of 1-chloromethyl naphthalene with N,N-dimethylformamide (DMF) as a dimethyl amino source is another advanced route, achieving yields >80% under optimized ligand and solvent conditions (e.g., PPh3 ligand, DMF at 110°C) . Key parameters affecting purity include solvent selection (e.g., THF vs. DMF), reaction time (6–24 hours), and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- 1H NMR : Look for aromatic protons in the naphthalene ring (δ 6.8–8.2 ppm) and ethoxy group signals (CH2CH3 triplet at δ 1.3–1.5 ppm; OCH2 quartet at δ 3.8–4.1 ppm) .

- 13C NMR : The ethoxy carbon (OCH2CH3) appears at δ 63–65 ppm, while the amine-bearing carbon resonates at δ 145–150 ppm .

- IR : Stretch frequencies for N-H (3350–3450 cm⁻¹) and C-O (1250–1270 cm⁻¹) confirm functional groups .

Q. How does the ethoxy substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The ethoxy group enhances electron density on the naphthalene ring, increasing susceptibility to electrophilic substitution but reducing oxidative degradation. Stability studies show decomposition <5% at 25°C in neutral buffers over 48 hours, but rapid hydrolysis occurs in acidic conditions (pH <3) via cleavage of the ethoxy group . Store under inert gas (N2/Ar) at –20°C to minimize amine oxidation.

Advanced Research Questions

Q. What catalytic systems improve regioselectivity in C-H functionalization of this compound derivatives?

- Methodological Answer : Pd(OAc)2 with bidentate ligands (e.g., 1,10-phenanthroline) directs C-H activation to the para position relative to the ethoxy group, achieving >90% regioselectivity. Additives like Ag2CO3 enhance turnover by scavenging halide byproducts . Competitive pathways (e.g., ortho vs. meta substitution) can be suppressed using sterically hindered solvents like mesitylene.

Q. How can computational modeling resolve contradictions in reported reaction mechanisms (e.g., radical vs. ionic pathways)?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the Pd-catalyzed amination proceeds via a concerted metalation-deprotonation (CMD) mechanism, not radical intermediates . Validate experimentally using radical traps (TEMPO), which do not inhibit the reaction, and kinetic isotope effect (KIE) studies (kH/kD ≈ 2.5 supports CMD) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer :

Q. How does the compound’s electronic structure influence its application in optoelectronic materials?

- Methodological Answer : The ethoxy group’s electron-donating effect red-shifts the UV-Vis absorption (λmax ~320 nm in ethanol), making it suitable for organic semiconductors. Cyclic voltammetry reveals a HOMO level of –5.2 eV, compatible with hole-transport layers in OLEDs .

Data Contradiction and Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from varying crystallinity and polymorphic forms. Use hot-stage microscopy to identify polymorphs and quantify solubility via the shake-flask method (e.g., 12 mg/mL in DMSO vs. 0.5 mg/mL in hexane). DSC/TGA data correlate solubility with melting point (mp 98–102°C) and lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.